molecular formula C15H20N2O2 B028963 (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide CAS No. 96605-66-2

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Cat. No. B028963
CAS RN: 96605-66-2
M. Wt: 260.33 g/mol
InChI Key: UXWJJVRASIHSQS-MDZDMXLPSA-N
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Patent
US07772394B2

Procedure details

36.2 gm Powdered potassium hydroxide was added portion wise to a clear solution of a mixture of 100 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide and 70 ml ethyl iodide in 1000 ml of dimethyl formamide at 39°-42° C. over 60 min. the reaction mixture was stirred for 6 hrs. after completion, the reaction mixture was quenched in water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated to get oil, which upon trituration in hexane gave a solid product which was filtered and dried at 40° C. under vacuum to give the title compound.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][N:4]([CH3:19])[CH:5]=[CH:6][C:7]([C:9]1[CH:10]=[C:11]([NH:15][C:16](=[O:18])[CH3:17])[CH:12]=[CH:13][CH:14]=1)=[O:8].[CH2:20](I)[CH3:21]>CN(C)C=O>[CH3:19][N:4]([CH3:3])[CH:5]=[CH:6][C:7]([C:9]1[CH:10]=[C:11]([N:15]([CH2:20][CH3:21])[C:16](=[O:18])[CH3:17])[CH:12]=[CH:13][CH:14]=1)=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
36.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after completion, the reaction mixture was quenched in water
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get oil, which upon trituration in hexane
CUSTOM
Type
CUSTOM
Details
gave a solid product which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07772394B2

Procedure details

36.2 gm Powdered potassium hydroxide was added portion wise to a clear solution of a mixture of 100 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide and 70 ml ethyl iodide in 1000 ml of dimethyl formamide at 39°-42° C. over 60 min. the reaction mixture was stirred for 6 hrs. after completion, the reaction mixture was quenched in water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated to get oil, which upon trituration in hexane gave a solid product which was filtered and dried at 40° C. under vacuum to give the title compound.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][N:4]([CH3:19])[CH:5]=[CH:6][C:7]([C:9]1[CH:10]=[C:11]([NH:15][C:16](=[O:18])[CH3:17])[CH:12]=[CH:13][CH:14]=1)=[O:8].[CH2:20](I)[CH3:21]>CN(C)C=O>[CH3:19][N:4]([CH3:3])[CH:5]=[CH:6][C:7]([C:9]1[CH:10]=[C:11]([N:15]([CH2:20][CH3:21])[C:16](=[O:18])[CH3:17])[CH:12]=[CH:13][CH:14]=1)=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
36.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after completion, the reaction mixture was quenched in water
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get oil, which upon trituration in hexane
CUSTOM
Type
CUSTOM
Details
gave a solid product which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07772394B2

Procedure details

36.2 gm Powdered potassium hydroxide was added portion wise to a clear solution of a mixture of 100 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide and 70 ml ethyl iodide in 1000 ml of dimethyl formamide at 39°-42° C. over 60 min. the reaction mixture was stirred for 6 hrs. after completion, the reaction mixture was quenched in water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated to get oil, which upon trituration in hexane gave a solid product which was filtered and dried at 40° C. under vacuum to give the title compound.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][N:4]([CH3:19])[CH:5]=[CH:6][C:7]([C:9]1[CH:10]=[C:11]([NH:15][C:16](=[O:18])[CH3:17])[CH:12]=[CH:13][CH:14]=1)=[O:8].[CH2:20](I)[CH3:21]>CN(C)C=O>[CH3:19][N:4]([CH3:3])[CH:5]=[CH:6][C:7]([C:9]1[CH:10]=[C:11]([N:15]([CH2:20][CH3:21])[C:16](=[O:18])[CH3:17])[CH:12]=[CH:13][CH:14]=1)=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
36.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after completion, the reaction mixture was quenched in water
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get oil, which upon trituration in hexane
CUSTOM
Type
CUSTOM
Details
gave a solid product which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.